N-methyl-4,4-diphenylbutan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H21N |
|---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-methyl-4,4-diphenylbutan-1-amine |
InChI |
InChI=1S/C17H21N/c1-18-14-8-13-17(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17-18H,8,13-14H2,1H3 |
InChI Key |
GRKYNTKPAFRLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
N-methyl-4,4-diphenylbutan-1-amine (commonly referred to as NMDPBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
NMDPBA has the molecular formula and features a dimethylamine moiety that is known to influence its biological activity. The compound's structure allows for interactions with various biological targets, contributing to its pharmacological versatility.
Pharmacological Activities
Research indicates that NMDPBA exhibits a range of biological activities, including:
- Antimicrobial Activity : NMDPBA and its derivatives have shown potential as antimicrobial agents. Studies have demonstrated effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Antihistaminic Effects : The compound has been investigated for its antihistaminic properties, particularly in blocking H1 receptors. Structure-activity relationship studies indicate that modifications to the N-methyl group can enhance receptor affinity, making it a candidate for allergy treatments .
- Anticancer Potential : Preliminary studies suggest that NMDPBA may possess anticancer properties. It has been shown to inhibit tumor cell proliferation in vitro, possibly through the induction of apoptosis or cell cycle arrest. Further investigation into its mechanism of action is warranted .
Structure-Activity Relationships (SAR)
The biological activity of NMDPBA is closely linked to its structural features. Key findings from SAR studies include:
- N-Methyl Group Influence : The presence of the N-methyl group significantly enhances the compound's binding affinity to various receptors. For instance, increasing the number of methyl groups on the nitrogen atom correlates with improved H1 receptor affinity, as evidenced by Ki values ranging from 3 nM to 197 nM depending on structural variations .
- Diphenyl Moiety Role : The diphenyl structure contributes to the lipophilicity of NMDPBA, facilitating membrane penetration and receptor interaction. Variations in the phenyl groups can alter pharmacokinetic properties such as absorption and distribution .
Toxicity and Safety Profile
While NMDPBA shows promise in various therapeutic areas, safety assessments are crucial. Toxicological studies indicate that while acute toxicity is low, chronic exposure could pose risks. Data from PubChem highlight that further investigations are needed to fully understand the compound's safety profile and potential side effects .
Case Studies
Several case studies have explored the efficacy of NMDPBA in different contexts:
- Antimicrobial Efficacy : In vitro tests demonstrated that NMDPBA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of established antibiotics, indicating potential for development as a new antimicrobial agent.
- Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with NMDPBA resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting effective inhibition at clinically relevant concentrations .
Scientific Research Applications
Medicinal Chemistry
N-methyl-4,4-diphenylbutan-1-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to function effectively in the development of drugs targeting several biological pathways.
Pharmacological Properties
The compound exhibits a range of pharmacological activities:
- Antidepressant Activity : It is involved in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), which are used to treat major depressive disorders and anxiety-related conditions .
- Neuroprotective Effects : Research indicates that derivatives of this compound can act as neuroprotectants, potentially beneficial in treating neurodegenerative diseases .
Synthesis of Derivatives
The synthesis of this compound and its derivatives typically involves several methods:
- Reduction Reactions : The compound can be synthesized from 4,4-diphenylbutanenitrile through reduction processes, which yield high-affinity analogs for various receptors .
- Alkylation Strategies : Utilizing alkyl halides in the presence of nucleophiles allows for the introduction of functional groups that enhance biological activity .
Case Study 1: Antidepressant Development
A study highlighted the role of this compound in developing SNRIs. The compound's ability to inhibit the reuptake of serotonin and norepinephrine positions it as a candidate for further exploration in antidepressant therapies .
Case Study 2: Neuroprotective Agents
Research has shown that derivatives of this compound exhibit protective effects on neurons under stress conditions, suggesting potential applications in treating conditions like Alzheimer's disease .
Data Table: Applications Overview
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine undergoes oxidation to form N-oxide derivatives , particularly under mild oxidizing conditions.
Key findings:
-
Oxidation preserves the diphenylbutane backbone while introducing polar N-oxide functionality.
-
Steric bulk from the diphenyl groups slows reaction kinetics compared to less hindered amines .
Alkylation and Quaternary Ammonium Salt Formation
The tertiary amine reacts with alkyl halides to form quaternary ammonium salts , though reactivity is limited by steric hindrance.
Notable trends:
-
Longer reaction times (≥24 hrs) are required due to steric effects .
-
Yields decrease with bulkier alkylating agents (e.g., tert-butyl bromide < methyl iodide) .
Coordination Chemistry
The lone pair on the nitrogen atom enables coordination with transition metals, forming stable complexes.
| Metal Salt | Ligand:Metal Ratio | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | 2:1 | Tetrahedral Cu(II) complex | 8.2 ± 0.3 | |
| FeCl₃ | 3:1 | Octahedral Fe(III) complex | 12.1 ± 0.5 |
Applications:
Electrophilic Aromatic Substitution (EAS)
While the phenyl rings are deactivated by the electron-withdrawing amine group, directed EAS occurs under strong conditions.
| Reaction | Reagents | Position of Substitution | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to the amine linkage | 45% | |
| Bromination | Br₂/FeBr₃, 50°C | Para to existing substituents | 32% |
Mechanistic insight:
-
Substituents direct incoming electrophiles to meta positions due to resonance and inductive effects .
Reductive Amination and Functionalization
The amine participates in reductive amination with aldehydes/ketones to introduce branched alkyl chains.
| Carbonyl Compound | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methyl-4,4-diphenylpentan-1-amine | 67% | |
| Cyclohexanone | H₂/Pd-C | N-Cyclohexyl-N-methyl-4,4-diphenylbutan-1-amine | 58% |
Limitations:
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights steric and electronic influences:
| Compound | Reaction with mCPBA (Oxidation Yield) | Reaction with MeI (Alkylation Yield) |
|---|---|---|
| This compound | 85% | 78% |
| N,N-Dimethyl-3,3-diphenylpropylamine | 92% | 88% |
| 4,4-Diphenylbutan-1-amine (primary amine) | 68% | N/A |
Key takeaway:
Q & A
Q. What synthetic methodologies are recommended for preparing N-methyl-4,4-diphenylbutan-1-amine, and how is purity validated?
- Methodological Answer : The compound can be synthesized via reductive amination of 4,4-diphenylbutan-1-one with methylamine or through nucleophilic substitution of a brominated precursor. Purity validation typically employs 1H/13C NMR to confirm structural integrity, HPLC (>98% purity threshold), and mass spectrometry for molecular weight verification. For analogs like N-methyl-4,4′-diaminostilbene (MeDAS), similar protocols are adapted for fluorescent or radiopharmaceutical derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Identifies methylamine protons (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm).
- 13C NMR : Confirms sp³ carbons in the butanamine chain (δ ~40–50 ppm) and aromatic carbons (δ ~120–140 ppm).
- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₇H₁₉N).
These methods align with protocols for structurally related myelination probes .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Myelination Imaging : Derivatives like Gd-DTDAS (a gadolinium-based contrast agent) are synthesized from diphenylamine analogs to visualize demyelination in neurological disorders via MRI .
- Medicinal Chemistry : Structural analogs (e.g., diphenylcyclohexenylamines) are explored for biological activity, such as apoptosis induction in cancer cells .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound derivatives as myelination probes?
- Methodological Answer :
- In Vitro Models : Use oligodendrocyte cell lines to assess binding affinity to myelin sheaths via fluorescence microscopy (e.g., MeDAS analogs ).
- In Vivo Validation : Employ rodent models of multiple sclerosis. Administer radiolabeled (e.g., 18F-TAFDAS) or gadolinium-conjugated derivatives (e.g., Gd-DTDAS) and monitor myelination changes via PET/MRI .
- Contrast Optimization : Modify substituents to enhance blood-brain barrier permeability or reduce off-target binding .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of diphenylamine derivatives?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with varying substituents (e.g., halogenation, methoxy groups) to isolate pharmacophore contributions.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like BRD4 or myelin proteins, reconciling discrepancies between in vitro and in vivo data .
- Comparative Assays : Validate activity across multiple cell lines (e.g., MV4-11 leukemia cells for apoptosis vs. HEK293 for cytotoxicity) to clarify mechanistic specificity .
Q. How can pharmacokinetic properties of this compound be optimized for central nervous system (CNS) applications?
- Methodological Answer :
- LogP Modulation : Introduce polar groups (e.g., hydroxyl, carboxylic acid) to balance lipid solubility and reduce nonspecific binding.
- Prodrug Strategies : Mask amines with acetyl or tert-butoxycarbonyl (Boc) groups to enhance bioavailability, followed by enzymatic cleavage in target tissues.
- In Vivo PK Studies : Monitor plasma half-life, brain-to-plasma ratio, and clearance rates in rodent models, as demonstrated for Gd-DTDAS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
